1H-Pyrazole-1-acetic acid, 3-[(3-pyridinylcarbonyl)amino]-, ethyl ester
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Overview
Description
ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that features a pyrazole ring substituted with a pyridylcarbonyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridylcarbonyl chloride with 3-amino-1H-pyrazole, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyridylcarbonyl group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-IMIDAZOL-1-YL}ACETATE
- ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-TRIAZOL-1-YL}ACETATE
Uniqueness
ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a pyridylcarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14N4O3 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
ethyl 2-[3-(pyridine-3-carbonylamino)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C13H14N4O3/c1-2-20-12(18)9-17-7-5-11(16-17)15-13(19)10-4-3-6-14-8-10/h3-8H,2,9H2,1H3,(H,15,16,19) |
InChI Key |
QDDOMTLEVCJUAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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